![molecular formula C12H12N6S B11246304 3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11246304.png)
3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require refluxing in solvents such as butanol or xylene, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophiles such as amines can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibit similar pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidines .
Properties
Molecular Formula |
C12H12N6S |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C12H12N6S/c1-18-12-10(16-17-18)11(13-7-14-12)15-8-5-3-4-6-9(8)19-2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
LKRZEVMXCZGECS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.